

4,6-Dibromo-2-methylpyridin-3-ol synonyms and alternative names

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Compound of Interest

Compound Name: 4,6-Dibromo-2-methylpyridin-3-ol

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Technical Guide: 4,6-Dibromo-2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **4,6-Dibromo-2-methylpyridin-3-ol**, focusing on its nomenclature, synthesis, and known applications as a chemical intermediate. The information presented herein is curated from scientific literature and patent databases to support research and development activities.

Chemical Identity and Nomenclature

4,6-Dibromo-2-methylpyridin-3-ol is a halogenated pyridine derivative. Accurate identification is crucial for procurement, synthesis, and regulatory purposes. The following table summarizes its primary identifiers, synonyms, and alternative names.

Identifier Type	Value
CAS Number	188923-75-3[1]
IUPAC Name	4,6-Dibromo-2-methylpyridin-3-ol
Synonyms	3-Pyridinol, 4,6-dibromo-2-methyl-
4,6-Dibromo-3-hydroxy-2-methylpyridine	

Physicochemical Properties

While detailed experimental data on the physicochemical properties of **4,6-Dibromo-2-methylpyridin-3-ol** are not extensively reported in publicly available literature, the following information can be inferred from supplier data sheets and chemical databases.

Property	Value
Molecular Formula	C ₆ H ₅ Br ₂ NO ^[1]
Molecular Weight	266.92 g/mol ^[1]

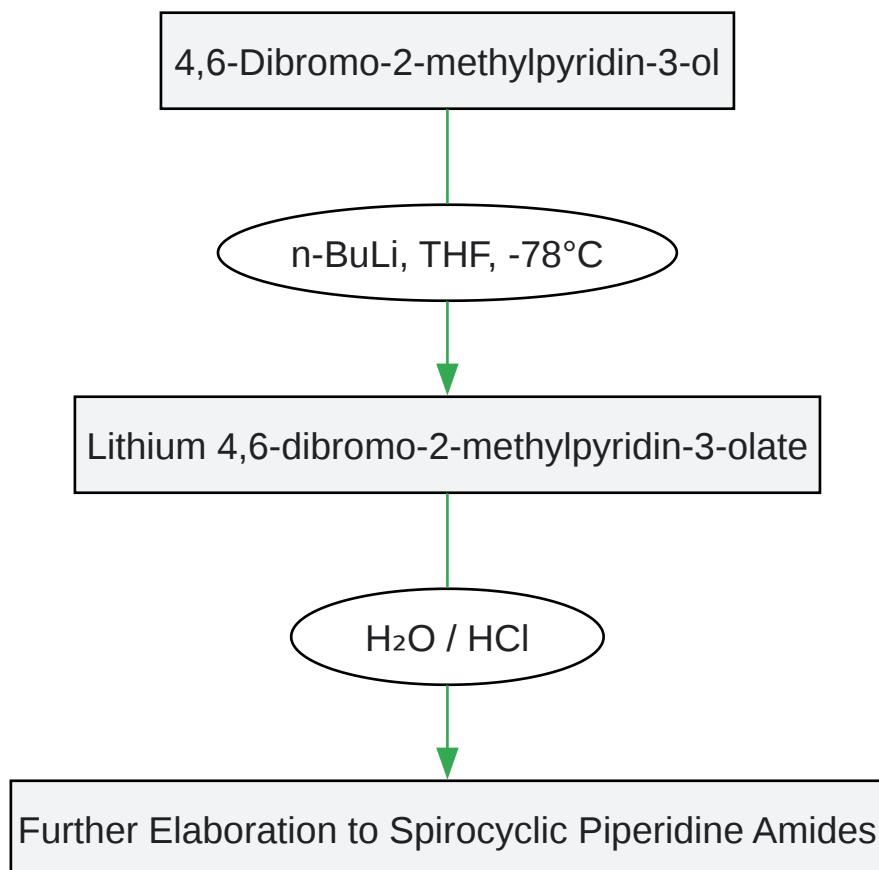
Role in Organic Synthesis

Current literature and patent filings primarily describe **4,6-Dibromo-2-methylpyridin-3-ol** as a key intermediate in the synthesis of more complex molecules, particularly those investigated as modulators of ion channels.^{[2][3]}

Experimental Protocol: Synthesis Intermediate for Ion Channel Modulators

The following protocol details a common synthetic step where **4,6-Dibromo-2-methylpyridin-3-ol** is utilized as a precursor. This procedure is adapted from methodologies described in multiple patents for the synthesis of spirocyclic piperidine amides.^{[2][3]}

Reaction:



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Caption: Synthetic pathway utilizing **4,6-Dibromo-2-methylpyridin-3-ol**.

Materials:

- **4,6-Dibromo-2-methylpyridin-3-ol**
- Tetrahydrofuran (THF), anhydrous
- n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M solution)
- Water (H₂O), deionized
- Hydrochloric acid (HCl), (e.g., 2 N solution)

Procedure:

- A solution of **4,6-Dibromo-2-methylpyridin-3-ol** (e.g., 15.8 g, 59.4 mmol) is prepared in anhydrous THF (200 mL) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).[2]
- The solution is cooled to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).[2]
- n-Butyllithium in hexane (e.g., 50 mL of a 2.5 M solution, 125 mmol) is added dropwise to the cooled solution, ensuring the internal temperature is maintained at or below -78 °C.[2]
- The resulting mixture is stirred at -78 °C for a period of 2 hours.[2]
- The reaction is then quenched by the addition of water (50 mL).[2]
- The quenched reaction mixture is neutralized with a 2 N HCl solution.[2]
- The resulting product is then carried forward for subsequent synthetic steps, which typically involve further functionalization to yield the target spirocyclic piperidine amide derivatives.

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies in the public domain that detail the biological activity, pharmacological profile, or direct involvement in any signaling pathways of **4,6-Dibromo-2-methylpyridin-3-ol** itself. Its documented role is that of a synthetic building block. The biological activities reported in the context of its use are associated with the final, more complex molecules synthesized from it, which have been investigated as inhibitors of ion channels, particularly voltage-gated sodium channels (NaV's).[2][3]

Quantitative Data

There is currently no publicly available quantitative data, such as IC₅₀ or K_i values, pertaining to the biological activity of **4,6-Dibromo-2-methylpyridin-3-ol**.

Conclusion

4,6-Dibromo-2-methylpyridin-3-ol is a well-defined chemical entity with a primary role as an intermediate in organic synthesis. Its application in the construction of complex molecular architectures, particularly for the development of potential therapeutics targeting ion channels, is documented in patent literature. For researchers and drug development professionals, this

compound represents a valuable starting material. However, it is important to note the current absence of data on its intrinsic biological properties. Future studies may be warranted to explore the pharmacological and toxicological profile of this compound.

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